E3 ligase Ligand-Linker Conjugates 5

描述

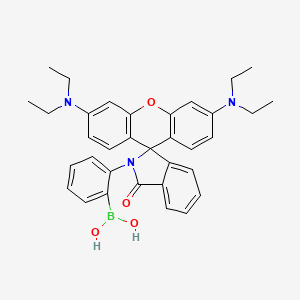

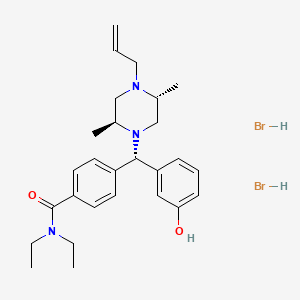

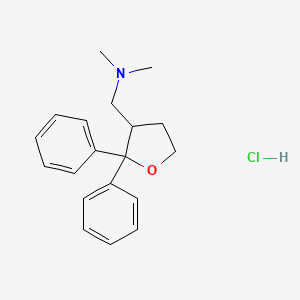

E3 Ligase Ligand-Linker Conjugate 5 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .

Synthesis Analysis

The synthesis of E3 Ligase Ligand-Linker Conjugate 5 involves the combination of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The successful formation of this conjugate leads to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .Molecular Structure Analysis

The molecular structure of E3 Ligase Ligand-Linker Conjugate 5 consists of Thalidomide and the corresponding Linker . The molecular formula is C29H37N5O6 .Chemical Reactions Analysis

E3 Ligase Ligand-Linker Conjugate 5 plays a crucial role in the ubiquitination process, transferring ubiquitin protein to attach the lysine site of targeted substrates .Physical And Chemical Properties Analysis

The molecular weight of E3 Ligase Ligand-Linker Conjugate 5 is 551.63 . It is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker .科学研究应用

E3 Ubiquitin Ligases

- Scientific Field : Molecular Biomedicine

- Application Summary : E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . Ubiquitination modification is involved in almost all life activities of eukaryotes .

- Methods of Application : E3 ubiquitin ligases join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . They regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .

- Results or Outcomes : E3 ligases might be involved in regulating various biological processes and cellular responses to stress signal associated with cancer development . Thanks to their multi-functions, E3 ligases can be a promising target of cancer therapy .

CDK6 Degraders

- Scientific Field : Chemical Science

- Application Summary : CDK6 is an important regulator of the cell cycle . Targeted degradation of CDK6 may be advantageous over kinase inhibition .

- Methods of Application : Proteolysis targeting chimeras (PROTACs) structurally based on the cereblon (CRBN) ligand thalidomide have recently been described to degrade the targets CDK4/6 .

- Results or Outcomes : VHL- and IAP-based PROTACs are an attractive approach for targeted degradation of CDK4/6 in cancer .

Proteolysis-Targeting Chimeras (PROTACs)

- Scientific Field : Molecular Pharmacology

- Application Summary : PROTACs are heterobifunctional compounds that can achieve targeted protein degradation . They are comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase .

- Methods of Application : A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

- Results or Outcomes : PROTACs have shown great therapeutic potential and usefulness as molecular biology tools . They are known for breaking the rules of established guidelines for discovering small molecules .

Targeting CDK4/6 Proteins

- Scientific Field : Cancer Therapeutics

- Application Summary : After being linked to the ligand for target protein (such as JQ1 for BRD4 protein, Molibresib for BET protein), E3 ligase Ligand-Linker Conjugates can be used for constituting PROTACs that target protein for ubiquitination and degradation .

- Methods of Application : The ligand-linker conjugate is combined with a protein-targeting ligand to form a PROTAC, which then targets the protein for degradation .

- Results or Outcomes : This approach can be used to target proteins like CDK4/6 for degradation, which may have applications in cancer treatment .

Targeting BRD4 Proteins

- Scientific Field : Epigenetics and Cancer Therapeutics

- Application Summary : BRD4 is a member of the bromodomain and extra-terminal (BET) protein family and plays a key role in transcriptional regulation . Targeting BRD4 for degradation has potential applications in cancer treatment .

- Methods of Application : After being linked to the ligand for target protein (such as JQ1 for BRD4 protein), E3 ligase Ligand-Linker Conjugates can be used for constituting PROTACs that target protein for ubiquitination and degradation .

- Results or Outcomes : This approach can lead to the degradation of BRD4, which may have therapeutic implications in various cancers .

Targeting BET Proteins

- Scientific Field : Epigenetics and Cancer Therapeutics

- Application Summary : BET proteins are epigenetic readers that recognize acetylated lysine residues on histone tails . They play a crucial role in gene regulation and have been implicated in various diseases, including cancer .

- Methods of Application : After being linked to the ligand for target protein (such as Molibresib for BET protein), E3 ligase Ligand-Linker Conjugates can be used for constituting PROTACs that target protein for ubiquitination and degradation .

- Results or Outcomes : This approach can lead to the degradation of BET proteins, which may have therapeutic implications in various diseases, including cancer .

安全和危害

未来方向

E3 ligases can be a promising target of cancer therapy . A deeper understanding of the regulatory mechanisms of E3 ligases in tumorigenesis will help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches . The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .

属性

IUPAC Name |

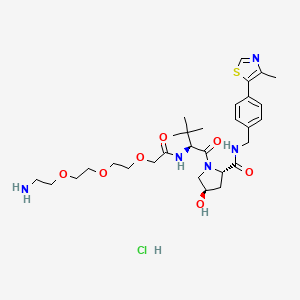

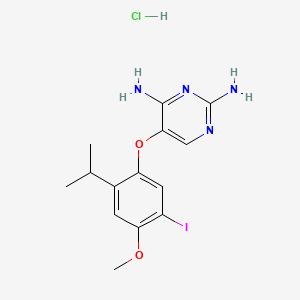

(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYHUTRHKHRRPK-QVRKWNSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46ClN5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E3 ligase Ligand-Linker Conjugates 5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide](/img/structure/B560521.png)